Hexahydrohippurate

Description

Historical Context of Glycine (B1666218) Conjugates in Metabolism Research

The investigation into glycine conjugates marks a foundational chapter in the study of drug metabolism and xenobiotic detoxification. The initial discovery that laid the groundwork for this field occurred in 1841 when Alexander Ure observed the excretion of hippuric acid following the ingestion of benzoic acid. This finding was subsequently corroborated by Wilhelm Keller in 1842, who similarly isolated hippuric acid from his urine after consuming benzoic acid nih.govepa.gov. A pivotal development came in 1845 when Dessaignes demonstrated that hippuric acid is, in fact, an amide conjugate formed between glycine and benzoic acid nih.gov.

This early research established glycine conjugation as a significant metabolic pathway. It was recognized as a primary mechanism by which the body detoxifies dietary benzoates and restores levels of coenzyme A (CoASH) nih.gov. Glycine N-acyltransferase (GLYAT), an enzyme primarily located in the liver, is responsible for catalyzing this phase II detoxification process . This pathway converts various endogenous and xenobiotic organic acids into more hydrophilic glycine conjugates, which are then more readily excreted, often with reduced toxicity compared to their parent compounds nih.govnih.gov. The historical understanding of glycine conjugation has evolved, with recent perspectives highlighting its role not only in detoxification but also in regulating systemic amino acid levels and preventing the accumulation of potentially toxic acyl-CoAs in mitochondria nih.gov.

Significance of Hexahydrohippurate in Biochemical Pathways

This compound, as an N-acylglycine, fits into the metabolic framework of glycine conjugation. Compounds of this class are generally investigated for their metabolic fate and their potential influence on biological pathways. The core significance of N-acylglycines, including this compound, stems from the vital role of the glycine conjugation pathway in maintaining metabolic homeostasis. This pathway is crucial for sustaining adequate levels of free CoASH, which is essential for numerous biochemical activities epa.govnih.gov.

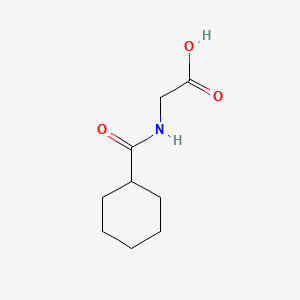

The formation of acylglycines serves to detoxify a range of endogenous and xenobiotic metabolites, such as derivatives of branched-chain amino acids, β-oxidation intermediates, and metabolites of polyphenols, which can become toxic if they accumulate nih.gov. The resulting acylglycine conjugates are typically less toxic and more hydrophilic, facilitating their excretion via urine nih.gov. While specific detailed research findings focusing solely on the natural occurrence or direct endogenous biochemical pathway of this compound are not extensively documented in the current literature, its structure as N-(cyclohexylcarbonyl)-glycine (also known as cyclohexanoylglycine) positions it as a compound that could be formed through the glycine conjugation of cyclohexanecarboxylic acid or an analogous compound. Therefore, research involving this compound often explores its behavior as a model substrate for glycine N-acyltransferase or as a potential metabolite of cyclohexyl-containing compounds.

Scope and Objectives of this compound Research

The scope of research concerning this compound is primarily defined by its chemical classification as an N-acylglycine and its potential as a synthetic or model compound in metabolic studies. Defining the research scope is crucial as it establishes a focused framework for inquiry, ensuring efficient resource utilization and clear objectives. Research objectives, which are specific and actionable steps, guide the achievement of broader research aims.

Key objectives in this compound research typically include:

Synthesis and Characterization: Developing efficient synthetic routes for this compound and thoroughly characterizing its physicochemical properties.

Enzymatic Studies: Investigating its interaction with glycine N-acyltransferase (GLYAT) and other related enzymes to understand substrate specificity and kinetic parameters within the glycine conjugation pathway.

Metabolic Fate and Excretion: Studying its absorption, distribution, metabolism, and excretion (ADME) in biological systems, particularly its urinary excretion as a glycine conjugate. This could involve using it as a probe to assess the capacity or integrity of the glycine conjugation pathway.

Biomarker Potential: Exploring its potential as a biomarker for exposure to specific cyclohexyl-containing compounds or as an indicator of metabolic pathway function.

Comparative Metabolism: Using this compound as a comparative compound to understand structural requirements for glycine conjugation, contrasting it with other acylglycines like hippuric acid.

These objectives aim to deepen the understanding of N-acylglycine metabolism, contributing to broader knowledge in xenobiotic biotransformation and endogenous metabolic regulation.

Compound Information

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(cyclohexanecarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h7H,1-6H2,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXXNENGCGLRSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186093 | |

| Record name | Hexahydrohippurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32377-88-1 | |

| Record name | Hexahydrohippurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032377881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexahydrohippurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAHYDROHIPPURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QEB8PUK0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Pathways and Formation of Hexahydrohippurate

Precursor Compounds and Origin

Hexahydrohippurate biogenesis is linked to the metabolism of alicyclic compounds, with key precursors being shikimic acid and cyclohexanecarboxylate (B1212342).

Role of Shikimic Acid in this compound Biogenesis

Shikimic acid is a crucial intermediate metabolite found in plants and microorganisms. nih.gov It is a cyclohexenecarboxylic acid and a central compound in the shikimate pathway, a seven-step metabolic route responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds in bacteria, fungi, algae, parasites, and plants. nih.govmpbio.comslideshare.netwikipedia.orgnih.govmdpi.com Animals generally lack this pathway, necessitating the dietary intake of shikimate-derived aromatic amino acids. wikipedia.orgnih.gov

In the context of this compound formation, shikimic acid can be metabolized by gastrointestinal microorganisms in various animal species. These microorganisms can hydrogenate and dehydroxylate shikimate to produce cyclohexanecarboxylate. core.ac.uk This microbial transformation highlights the indirect but significant role of shikimic acid as an upstream precursor for this compound.

Cyclohexanecarboxylate as a Metabolic Precursor

Cyclohexanecarboxylate (CHCA) is a direct metabolic precursor to this compound. plos.org It is an organic compound derived from cyclohexanecarboxylic acid. wikipedia.org Studies in rats have shown that cyclohexanecarboxylate is metabolized and excreted, primarily in the urine, as this compound, along with other compounds like hippurate and glucuronides. core.ac.uk This conversion is part of a proposed mechanism for the aromatization of cyclohexanecarboxylate. core.ac.uk

The formation of this compound and 3,4,5,6-tetrahydrohippurate (B1211515) from cyclohexanecarboxylate substantiates the idea that these compounds arise from the glycine (B1666218) conjugation of active intermediates during the aromatization process. core.ac.uk

Dietary Influences on Precursor Availability

The availability of precursors for this compound, such as shikimic acid and cyclohexanecarboxylate, can be influenced by diet. Shikimic acid is widely distributed in plants and certain fruits. core.ac.uk Cyclohexanecarboxylic acid itself can be produced by the microbial metabolism of dietary alicyclic compounds, including quinic acid and shikimic acid, in the rumen of animals. cambridge.org

This suggests that the presence and levels of this compound in an animal's system can be linked to the consumption of plant-derived compounds that serve as substrates for microbial transformation in the gut. For instance, in vaccinated animals, elevated this compound levels may be a consequence of increased demand for coenzyme A (CoA) in the liver due to the need to free CoA otherwise sequestered in cyclohexanecarboxy-CoA or cyclohexene-1-carboxyl-CoA. plos.org

Enzymatic Mechanisms of this compound Formation

The final steps in the formation of this compound involve specific enzymatic conjugation reactions.

Glycine N-Acyltransferase Activity in Conjugation

This compound is formed through the action of glycine N-acyltransferase (GLYAT, EC 2.3.1.13). plos.orguniprot.orguniroma1.itnih.gov This enzyme catalyzes the conjugation of an acyl-CoA thioester with glycine to produce an N-acylglycine and free coenzyme A (CoA). uniprot.orguniroma1.itnih.gov GLYAT plays a crucial role in the metabolism of both endogenous and exogenous carboxylic acids, including fatty acids and benzoic acid. nih.gov

The enzyme exhibits absolute specificity with respect to the amino acid (glycine) but can catalyze the transfer of various aliphatic and aromatic acyl groups. al-edu.com Glycine conjugation, facilitated by GLYAT, is a significant metabolic pathway for maintaining adequate levels of free CoA. uniroma1.it This process often converts various endogenous and xenobiotic metabolites into more hydrophilic conjugates that can be excreted. uniroma1.it

Formation via Cyclohexanecarboxy-CoA

The direct precursor for the glycine N-acyltransferase reaction in this compound formation is cyclohexanecarboxy-CoA (also known as cyclohexane-1-carbonyl-CoA). plos.orgnih.gov Cyclohexanecarboxy-CoA is an acyl-CoA that results from the condensation of coenzyme A's thiol group with the carboxy group of cyclohexanecarboxylic acid. nih.gov

Acyl-CoA Thioester Formation as a Rate-Limiting Step

The formation of acyl-CoA thioesters is a crucial step in the metabolism of fatty acids and other carboxylic acids, serving as activated intermediates for various metabolic transformations. libretexts.orgnih.gov While the provided outline specifically highlights "Acyl-CoA Thioester Formation as a Rate-Limiting Step fishersci.ca" in the context of this compound, direct evidence explicitly stating this as the rate-limiting step for this compound synthesis was not found in the search results. However, the general principle of acyl-CoA thioester formation being a critical and sometimes rate-limiting step in broader metabolic pathways is well-established. For instance, carboxylases, which produce malonyl-CoA (an acyl-thioester), are considered the initial rate-limiting step in fatty acid production. purdue.edu Acyl-CoA thioesterases regulate fatty acid metabolism by controlling substrate availability during oxidation. nih.gov The activation of carboxylic acids to their corresponding acyl-CoA thioesters typically involves a two-step process, often through intermediates like acid chlorides, mixed anhydrides, or 1-acylimidazole, which then react with coenzyme A. researchgate.net Cyclohexane-1-carbonyl-CoA is an example of such an acyl-CoA, formed from cyclohexanecarboxylic acid and coenzyme A. nih.gov

Microbial Contributions to this compound Synthesis

The synthesis of this compound is significantly influenced by microbial activity, particularly within the gut. caymanchem.comcore.ac.uk

Gut Microbiota's Role in Shikimate Metabolism

The gut microbiota plays a pivotal role in the metabolism of shikimate, a naturally occurring acid found widely in plants and certain fruits. core.ac.ukfishersci.canih.govfishersci.se Investigations into shikimate metabolism have revealed that gastrointestinal microorganisms in various animal species can hydrogenate and dehydroxylate shikimate to cyclohexanecarboxylate. core.ac.uk This microbial transformation of shikimate to cyclohexanecarboxylate is a key precursor step in the formation of this compound. caymanchem.com The shikimate pathway is a fundamental metabolic route in bacteria, fungi, algae, and plants, responsible for the biosynthesis of aromatic amino acids and other aromatic compounds. researchgate.net

Impact of Antibiotic Pretreatment on Microbial Metabolism

Antibiotic pretreatment has a significant impact on microbial metabolism, leading to the suppression of metabolite formation, including this compound. fishersci.canih.govguidetopharmacology.org When animals are pretreated with antibiotics, the microbial transformations in the gut that are necessary for shikimate metabolism and subsequent this compound formation are inhibited. nih.govresearchgate.netnih.gov This suppression underscores the indispensable role of the gut microbiota in these biochemical pathways. nih.gov

Biological and Physiological Significance of Hexahydrohippurate

Role in Systemic Physiological Responses

The presence and fluctuating levels of hexahydrohippurate in biological systems are indicative of underlying physiological processes, including immune responses and the progression of disease states.

Association with Immune Responses

Research has demonstrated a notable association between this compound levels and systemic immune responses. In studies involving Bovine Parainfluenza Virus type-3 (BPI3V) challenged calves, this compound levels were observed to be significantly elevated in non-vaccinated animals from day 6 to day 20 post-infection (p.i.) uni.lunih.govbmrb.ionih.govfishersci.ca. This elevation suggests a link to the host's response to viral challenge. The observed changes in this compound, alongside other metabolites, highlight the potential of metabolomic profiling to reveal metabolites associated with systemic immune responses to vaccination and infection nih.govbmrb.io. The increase in this compound levels may be a consequence of an increased demand for Coenzyme A (CoA) in the liver, potentially due to the need to free CoA otherwise sequestered in cyclohexanecarboxy-CoA or cyclohexene-1-carboxyl-CoA, indicating its involvement in metabolic shifts during immune activation fishersci.ca.

Plasma Metabolite Fluctuations in Disease States

This compound exhibits characteristic fluctuations in plasma during disease states, making it a potential indicator of health status. In the context of Bovine Respiratory Disease (BRD), a significant economic concern in agriculture, plasma metabolomic profiling has revealed shifts in metabolite profiles following viral challenge, with this compound being one of the metabolites showing differential levels based on vaccination status nih.govbmrb.io. Specifically, its levels were significantly elevated in non-vaccinated animals following BPI3V challenge, persisting from days 6 to 20 p.i. uni.lunih.govbmrb.ionih.govfishersci.ca. While its levels did not show significant alteration until day 6 p.i., this compound remained elevated in vaccinated animals throughout the study period, albeit with a smaller fold change bmrb.iofishersci.ca. This differential response underscores its utility in distinguishing physiological states related to infection and vaccination. Beyond specific disease models, this compound has also been reported to occur in the urine of various herbivores, including cattle, horses, and elephants, indicating its general presence as a metabolite in mammalian systems wikipedia.org.

Metabolomic Profiling in Biological Systems

Metabolomic profiling, a high-throughput technique for identifying and quantifying small molecules in biological samples, has identified this compound as a significant marker for differentiating physiological statuses and aiding in disease diagnostics.

Identification of this compound as a Metabolomic Marker

This compound has been identified as a metabolomic marker through untargeted metabolomics approaches, particularly using techniques such as Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) nih.gov. Its consistent elevation in non-vaccinated animals challenged with BPI3V underscores its potential as a reliable plasma marker for infection uni.lunih.govbmrb.ionih.govfishersci.ca. As an N-acylglycine, this compound belongs to a class of metabolites that can serve as indicators for specific metabolic processes, reflecting the body's handling of both endogenous compounds and xenobiotics nih.govnih.gov.

Differentiation of Physiological Status using this compound Levels

The distinct patterns of this compound levels enable the differentiation of various physiological statuses. In the aforementioned studies on Bovine Respiratory Disease, the assessment of this compound concentrations in plasma allowed for the differentiation of vaccination status in infected calves nih.govfishersci.ca. This capability is particularly valuable as it offers a wider diagnostic window compared to traditional methods like monitoring anti-BPI3V IgG levels nih.govfishersci.ca. The ability of plasma metabolite profiling to differentiate between vaccinated and non-vaccinated animals following an infection-challenge highlights this compound's role in providing nuanced information about an animal's immune and physiological state nih.govbmrb.io.

Applications in Disease Diagnostic Methodologies

Table 1: Plasma Metabolite Fluctuations in Calves Challenged with Bovine Parainfluenza Virus type-3 (BPI3V)

| Metabolite | Vaccination Status | Change in Plasma Levels (Days Post-Infection) | Significance |

| This compound | Non-vaccinated | Significantly elevated (Days 6-20 p.i.) | Potential marker for infection uni.lunih.govbmrb.ionih.govfishersci.ca |

| This compound | Vaccinated | Remained elevated (Days 6-20 p.i.) | Differential marker for vaccination status bmrb.iofishersci.ca |

Methodological Approaches in Hexahydrohippurate Research

Advanced Analytical Techniques for Metabolite Detection

The accurate identification and quantification of hexahydrohippurate and related metabolites are critical for understanding their biological significance. Modern metabolomics research heavily leverages mass spectrometry and chromatographic separation, often in combination, alongside isotope tracing for dynamic studies.

Mass spectrometry (MS) is a cornerstone of metabolomics, offering high sensitivity, selectivity, and throughput for the comprehensive and quantitative analysis of diverse metabolites in biological samples. nih.govbmrb.ionih.gov Metabolomics aims to analyze a wide array of metabolites, which possess varied physico-chemical properties and exist at different abundance levels, posing a significant analytical challenge that MS is well-suited to address. nih.gov

In studies involving this compound, metabolomic plasma profiling has been utilized to identify changes in metabolite levels following biological perturbations. For instance, in an investigation involving bovine respiratory disease (BRD), levels of this compound were observed to be significantly elevated in non-vaccinated animals following viral challenge, specifically from days 6 to 20 post-infection. This finding highlights the potential of metabolomic profiling to identify plasma markers for disease diagnosis and to provide insights into the health status of infected animals. nih.gov

Various MS techniques are employed, including tandem mass spectrometry (MS/MS or MS2), which involves multiple stages of mass spectrometry with fragmentation occurring between selections. This technique is particularly useful for identifying unknown metabolites by providing structural information through the analysis of fragment ions. bmrb.ionih.gov High-resolution accurate mass (HRAM) MS systems, often coupled with liquid chromatography (LC-MS), enable the detection of hundreds of compounds in a single sample with high sensitivity, ranging from femtomolar to attomolar concentrations. bmrb.io Electrospray ionization (ESI) is a commonly used soft ionization technique in LC-MS-based metabolomics, suitable for detecting non-volatile and high-molecular-weight compounds. uni.lu For targeted quantitative analysis of well-characterized compounds, selective reaction monitoring (SRM) using triple quadrupole mass spectrometers is often the method of choice, allowing precise definition and monitoring of specific precursor-to-product ion pairs. bmrb.iouni.lu

Chromatography serves as an essential preliminary step to mass spectrometry, separating complex mixtures into individual components before their detection and analysis. This separation is based on the differential partitioning of analytes between a mobile phase and a stationary phase. nih.govnih.govfishersci.ca

High-Performance Liquid Chromatography (HPLC) is frequently coupled with mass spectrometry (LC-MS) in metabolomics studies, including those involving this compound. nih.govuni.lu HPLC offers advantages such as high sensitivity and rapid turnover rates, making it highly effective for purifying and analyzing a wide range of biologically active molecules, including amino acids, proteins, and carbohydrates. Thin-layer chromatography (TLC) has also been used in the examination of metabolites, including those related to this compound formation. nih.gov Other chromatographic techniques, such as gas chromatography (GC), ion exchange chromatography, and gel permeation chromatography, are also widely applied depending on the properties of the metabolites of interest. nih.govnih.govnih.gov

Isotope tracing, also known as isotope labeling, is a powerful technique used to investigate the dynamics of metabolism by tracking the flow of specific atoms through biochemical pathways. uni.lunih.govmetabolomicsworkbench.orgscitoys.com This method involves introducing stable isotopes (e.g., C, N, H, O) or radioisotopes (e.g., C, H) into a biological system and monitoring their incorporation into various metabolites over time. uni.lunih.govmetabolomicsworkbench.org

For this compound, isotope tracing studies have provided insights into its metabolic origins. For example, research in rats using C-labeled cyclohexanecarboxylate (B1212342) demonstrated its metabolism and excretion, with this compound identified as one of the resulting metabolites. The formation of this compound in this context suggests its derivation from active intermediates in the aromatization process of cyclohexanecarboxylate. nih.gov

Isotope tracing studies are invaluable for deciphering metabolic networks, quantifying metabolic fluxes (material flow per unit time), and uncovering hidden metabolic functions that might not be apparent from concentration measurements alone. uni.lunih.govnih.gov These experiments require careful design, including considerations for maintaining metabolic steady state and determining appropriate labeling durations, which vary depending on the metabolic pathways under investigation. nih.govscitoys.com Mass spectrometry is typically used to measure the quantitative fraction of label incorporation into downstream products. nih.govnih.gov

Chromatographic Separation Methods

In Vivo and In Vitro Experimental Models

To understand the biological context and implications of this compound, researchers employ both in vivo (within a living organism) and in vitro (in a controlled environment outside a living organism) experimental models. These models allow for the investigation of metabolic processes under controlled conditions and in complex physiological settings.

Animal models are indispensable tools in metabolic research, providing a means to study disease etiology, pathophysiology, and to develop novel therapeutics in a whole-organism context. nih.govfishersci.ca Various animal species are utilized, with the choice depending on the specific metabolic pathway or disease being investigated.

This compound has been detected and studied in several animal models. It has been reported to occur naturally in the urine of herbivores such as cattle, horses, and elephants. nih.gov In experimental settings, male Wistar albino rats have been used to investigate the metabolism of cyclohexanecarboxylate, demonstrating the formation and excretion of this compound in their urine. nih.gov Furthermore, in studies on bovine respiratory disease, male Holstein Friesian calves served as an animal model where elevated plasma levels of this compound were observed in non-vaccinated animals after viral challenge. nih.gov

Beyond specific this compound research, animal models like mice and rats are widely used to mimic human metabolic conditions, such as diet-induced obesity and its complications, allowing for comprehensive studies of metabolic alterations across different organs. h-its.org These models are crucial for understanding systemic metabolic changes and the interplay between various tissues. nih.gov

The gut microbiota, a complex community of microorganisms inhabiting the intestinal tract, plays a significant role in host metabolism and health. nih.govnih.gov Research designs often incorporate methods to manipulate the microbiota to understand its influence on metabolite production, including compounds like this compound.

Evidence suggests a direct link between this compound formation and microbial metabolism. For instance, the occurrence of this compound in rat urine as a metabolite of shikimate has been proposed to be dependent on microbial activity. nih.gov This highlights the importance of considering the microbiota's contribution to xenobiotic and endogenous metabolism.

Experimental approaches to manipulate the microbiota include dietary interventions (e.g., specific diets, prebiotics, probiotics) and fecal microbiota transplantation (FMT). nih.govnih.gov The transfer of human microbiota into germ-free (GF) animal models (humanized mouse models) has become a valuable strategy to investigate the impact of the human microbiome on host metabolism and disease phenotypes in a controlled laboratory setting. nih.gov These manipulation techniques are vital for elucidating the complex interactions between the host, the microbiota, and the metabolic fate of compounds like this compound.

Animal Models for Metabolic Studies

Data Analysis and Interpretation in Metabolomics Research

Metabolomics, the comprehensive study of small-molecule metabolites within biological systems, aims to provide a snapshot of an organism's biochemical state. creative-proteomics.com The analysis of metabolomics data is a specialized field of bioinformatics, crucial for understanding the complex interplay of these molecules in various biological contexts, such as cells, tissues, or organisms. creative-proteomics.com The workflow typically involves three key steps: profiling (identifying statistically significant variations in metabolites), compound identification (determining chemical structures), and interpretation (uncovering biological connections). thermofisher.com Data processing is essential to extract biologically relevant information from acquired mass spectrometry (MS) or nuclear magnetic resonance (NMR) data, involving steps such as noise reduction, background correction, peak picking, and feature alignment to generate a feature matrix of metabolite intensities or abundances. ebi.ac.uk

Statistical Methods for Differential Metabolite Expression

Identifying differentially expressed metabolites (DEMs) is a primary goal in metabolomics research. This involves comparing metabolite profiles between different groups, such as control versus experimental conditions, to pinpoint metabolites that show significant changes. thermofisher.commetabolon.com

Common Statistical Approaches: Both univariate and multivariate statistical methods are widely used for differential metabolite analysis. thermofisher.commetabolon.comnih.govnih.gov

Univariate Methods: These methods analyze each metabolite compound feature independently. Common univariate tests include Student's t-test for comparing two groups and Analysis of Variance (ANOVA) for comparing two or more groups. thermofisher.com These tests assess the statistical significance of changes in individual metabolite levels.

Multivariate Methods: Given the high dimensionality and complexity of metabolomics data (often many variables, K, compared to fewer observations, N), multivariate methods are crucial. unl.edu

Principal Component Analysis (PCA): An unsupervised learning method that helps in dimension reduction and visualizing data structure by identifying principal components that retain most of the dataset's information. unl.edunews-medical.net PCA score plots can reveal group clustering, while loading plots identify variables contributing to group separation. news-medical.net

Partial Least Squares Discriminant Analysis (PLS-DA): A supervised method commonly used for binary comparisons and differentiation, aiming to maximize the separation between predefined groups based on metabolite profiles. metabolon.comgithub.io

Criteria for Significance: To determine the significance of results, researchers typically consider metabolites with a combination of statistical metrics. For instance, a Variable Importance in Projection (VIP) score greater than 1 and a p-value less than 0.05 are often used as criteria for identifying differential metabolites. nih.gov Fold change (FC) is also a critical metric, indicating the magnitude of change in metabolite levels between groups. mdpi.com

Visualization of Differential Metabolites: Visual tools are integral for interpreting statistical analysis results:

Volcano Plots: These plots display the log2-fold change on the x-axis against the negative log10 statistical p-value on the y-axis, allowing for quick identification of metabolites that are both significantly changed and have a substantial fold change. nih.govmdpi.complos.org Upregulated and downregulated metabolites are typically highlighted. mdpi.com

Heatmaps: These provide a visual representation of metabolite profiles across different samples or groups, often using color intensity to indicate metabolite abundance. Supervised cluster analysis, often combined with heatmaps, can highlight distinct clustering patterns between groups based on differentially expressed metabolites. news-medical.netmdpi.com

Example of Differential Metabolite Expression Data (Conceptual Table): If this compound were found to be differentially expressed in a study, a table summarizing its change, alongside other metabolites, might look like this:

| Metabolite Name | PubChem CID | Fold Change (Treatment/Control) | p-value | VIP Score | Regulation |

| This compound | 147412 | 2.5 | 0.001 | 1.8 | Upregulated |

| Metabolite X | [CID X] | 0.4 | 0.005 | 1.5 | Downregulated |

| Metabolite Y | [CID Y] | 1.1 | 0.25 | 0.8 | No Change |

Note: This table is illustrative and does not represent actual research findings for this compound.

Pathway Analysis and Network Mapping

Pathway analysis and network mapping are crucial steps in metabolomics data interpretation, aiming to uncover the biological context and functional significance of differentially expressed metabolites. thermofisher.comgithub.io These approaches move beyond individual metabolite changes to understand how these changes collectively impact biological processes and pathways.

Pathway Analysis: Pathway analysis involves mapping identified metabolites to known biochemical pathways to determine which pathways are significantly perturbed under different experimental conditions. nih.govgithub.iomdpi.com This helps in identifying metabolic pathways that are up- or downregulated. github.io

Databases: Several comprehensive databases serve as resources for pathway analysis, including:

Kyoto Encyclopedia of Genes and Genomes (KEGG): A widely used database containing information on metabolic pathways, genes, and genomes. news-medical.netgithub.io

Human Metabolome Database (HMDB): Provides extensive information on human metabolites and their associated pathways. nih.govgithub.io

Reactome and WikiPathways: Other important resources that provide curated biological pathways. plos.orggithub.io

Enrichment Analysis: A common technique to identify pathways that are statistically over-represented or "enriched" among the list of differentially expressed metabolites. This can highlight pathways that are significantly impacted by a particular condition or perturbation. plos.orggithub.iomdpi.com

Network Mapping: Network mapping constructs visual representations of metabolite interactions, helping to visualize complex relationships and identify key regulatory points. github.iomdpi.com

Types of Networks:

Correlation Networks: These networks illustrate statistical correlations between metabolite levels, suggesting co-regulation or involvement in related processes. github.io

Biochemical Reaction Networks: These are built by integrating enzymatic transformations and structural similarities between metabolites, often querying databases like KEGG and PubChem for biochemical reactions and molecular fingerprints. github.io

Pathway-based Networks: In these networks, each pathway can be a node, with edges defined by the number of shared genes or metabolites between pathways, revealing similarities between seemingly unrelated pathways. plos.orgmdpi.com

Tools and Software: Various bioinformatics tools and R packages are available to facilitate pathway and network analysis, such as MetaboAnalyst, MetaMapR, Metabox, and pathlinkR. nih.govgithub.ioplos.orggithub.io These tools often allow for data-driven network construction, statistical analysis to highlight altered metabolites, and visualization of complex metabolic networks. github.io

Application to this compound: If this compound were identified as a differentially expressed metabolite, pathway analysis would seek to determine if it is part of any known metabolic pathways (e.g., amino acid metabolism, fatty acid metabolism, or xenobiotic metabolism, given its structure as an N-acylglycine). Network mapping could then illustrate its connections with other metabolites, enzymes, or genes within the perturbed pathways, providing insights into its role in the biological system under investigation. For instance, if this compound's levels were altered, pathway analysis could reveal if the cyclohexane (B81311) carboxylic acid pathway or glycine (B1666218) metabolism pathways are affected, and network mapping could show its direct or indirect interactions with other metabolites in those pathways.

Conceptual Pathway Analysis Finding: While specific data for this compound is not available, a typical finding from pathway analysis might be: "Analysis revealed that differentially expressed metabolites, including this compound, were significantly enriched in pathways related to [Specific Pathway Name], suggesting an alteration in [Biological Process] under the experimental conditions."

Future Directions and Emerging Research Avenues

Elucidating the Precise Regulatory Mechanisms of Hexahydrohippurate Synthesis

While it is known that this compound is a product of microbial metabolism, particularly from shikimic acid, the precise regulatory mechanisms governing its synthesis remain largely unexplored. researchgate.netcore.ac.ukmoleculardepot.comportlandpress.com Future research should focus on identifying the specific microbial enzymes and metabolic pathways involved in the conversion of precursors to this compound. This could involve:

Enzymatic Characterization: Detailed characterization of the enzymes catalyzing the conversion steps, including their kinetic properties, cofactors, and regulatory molecules. frontiersin.orgnih.govamfep.orgkhanacademy.org

Genetic Regulation: Investigating the genetic elements and transcriptional factors that control the expression of these microbial enzymes. Understanding these regulatory circuits could enable manipulation of this compound production. frontiersin.orgnih.govnih.govfrontiersin.orgmpg.demdpi.com

Environmental Factors: Exploring how environmental cues within the gut, such as nutrient availability, pH, and the presence of other microbial species, influence the activity and expression of the biosynthetic machinery. frontiersin.orgnih.gov

Investigating the Specific Biological Receptors and Downstream Effects of this compound

The biological effects of this compound are not yet fully understood. Identifying its specific biological receptors and the subsequent downstream signaling pathways is crucial for comprehending its physiological roles. omicsdi.orgglpbio.com Research in this area could include:

Receptor Identification: Employing advanced biochemical and molecular techniques to identify and characterize the host receptors or binding partners of this compound. This could involve affinity chromatography, mass spectrometry, and cell-based assays.

Signaling Pathway Analysis: Delineating the signaling cascades activated or modulated by this compound binding. This may involve investigating changes in gene expression, protein phosphorylation, and other cellular responses. omicsdi.orgnih.govmit.edunih.gov

Physiological Impact: Conducting in vivo studies to determine the systemic physiological effects of this compound, potentially using animal models or ex vivo human tissue samples. This could reveal its involvement in immune modulation, metabolic regulation, or other biological processes.

Translational Applications of this compound as a Biomarker

This compound has shown promise as a potential biomarker in various contexts, particularly in differentiating vaccination status following viral challenge. researchgate.netnih.govresearchgate.netplos.org Further translational research is needed to validate and expand its utility as a diagnostic or prognostic marker. Key areas include:

Disease Specificity: Investigating its potential as a biomarker for other diseases, beyond its current association with differentiating vaccinated and non-vaccinated animals in Bovine Respiratory Disease (BRD). glpbio.comresearchgate.netnih.govresearchgate.netplos.orgnih.gov This could involve studies in human cohorts for conditions linked to gut microbiome dysbiosis or metabolic alterations.

Diagnostic Window and Sensitivity: Refining the diagnostic window and assessing the sensitivity and specificity of this compound levels in various biological samples (e.g., plasma, urine) for different disease states. researchgate.netnih.govplos.org

Integration with Multi-Omics Data: Combining this compound profiling with other omics data (e.g., genomics, proteomics, other metabolomics data) to develop more comprehensive and robust biomarker panels. globalxetfs.comphilarchive.org

Table 1: Potential Translational Applications of this compound as a Biomarker

| Application Area | Current Evidence | Future Research Focus |

| Infectious Disease Diagnostics | Differentiating vaccinated vs. non-vaccinated animals in Bovine Respiratory Disease (BRD) researchgate.netnih.govresearchgate.netplos.org | Validation in diverse infectious diseases (human and animal); identifying specific infection stages; developing rapid, on-site tests. plos.org |

| Metabolic Disorders | Indirectly linked to gut microbiome health, which impacts metabolic syndrome and IBD researchgate.net | Direct correlation studies with metabolic syndrome, obesity, diabetes, and other metabolic diseases; assessing its role in disease progression and treatment response. |

| Gut Microbiome Health | Formed by gut microbiota from shikimic acid; variations linked to gut microbial diversity researchgate.netcore.ac.ukmoleculardepot.comportlandpress.com | Deeper investigation into specific microbial species involved; correlation with gut dysbiosis in various conditions; monitoring microbiome interventions. |

Interplay between Host Genetics, Microbiome Composition, and this compound Metabolism

The metabolism of this compound is influenced by microbial activity, and host genetics are known to impact metabolism and microbiome composition. researchgate.netcore.ac.ukportlandpress.commit.edunih.govobesitymedicine.orgnews-medical.netmdpi.com Future research should delve into the complex interplay between these factors:

Genetic Variants: Identifying host genetic polymorphisms that influence the production, metabolism, or excretion of this compound. This could involve genome-wide association studies (GWAS) linking host genetic variations to this compound levels. nih.govmdpi.com

Microbiome-Host Interactions: Elucidating how specific microbiome compositions or the presence of particular microbial strains correlate with this compound levels and how these interactions are modulated by host genetics. researchgate.netcore.ac.ukportlandpress.com

Dietary Influences: Investigating the impact of dietary interventions on both microbiome composition and this compound levels, and how host genetics might modify these responses.

Development of Novel Methodologies for Comprehensive this compound Profiling

Accurate and comprehensive profiling of this compound is essential for advancing research. Novel analytical methodologies are needed to enhance detection, quantification, and throughput. arxiv.orgnih.govmdpi.com

Advanced Spectrometry Techniques: Developing and refining mass spectrometry-based methods (e.g., UPLC-MS/MS, GC-MS) for improved sensitivity, specificity, and high-throughput analysis of this compound in complex biological matrices. nih.gov

Non-Invasive Sampling: Exploring and validating non-invasive sampling techniques (e.g., breath, saliva) for this compound detection, which could facilitate large-scale population studies and patient monitoring.

Standardization and Quality Control: Establishing standardized protocols and quality control measures for this compound analysis to ensure reproducibility and comparability across different research laboratories.

Q & A

Q. What are the primary metabolic pathways involving hexahydrohippurate, and how can researchers trace these pathways experimentally?

this compound is synthesized via glycine conjugation of cyclohexanecarboxylate intermediates, primarily through the benzoate-hippurate pathway. To trace these pathways, researchers can employ isotopic labeling (e.g., -labeled precursors) combined with mass spectrometry to track metabolite flux. Enzyme activity assays (e.g., glycine N-acyltransferase) and knockout microbial models can further validate pathway dependencies .

Q. How does microbial metabolism influence this compound production in herbivores?

Microbial activity in the rumen or gut is critical for this compound synthesis. Researchers can use germ-free animal models or antibiotic-treated cohorts to isolate microbial contributions. Metagenomic sequencing of microbial communities paired with metabolomic profiling can identify key microbial species and enzymes (e.g., acyltransferases) driving production .

Q. What experimental models are suitable for studying this compound's cellular effects?

In vitro models (e.g., immune cell lines, hepatocytes) allow controlled assessment of oxidative stress and metabolic modulation. For in vivo studies, rodents or ruminants are common, with dose-response experiments to evaluate immune modulation. Techniques like flow cytometry (for immune markers) and redox-sensitive fluorescent probes are recommended .

Advanced Research Questions

Q. How can contradictory findings on this compound's role in oxidative stress be resolved?

Contradictions may arise from differences in dosage, species-specific responses, or assay conditions. Researchers should:

Q. What methodologies optimize dosage determination for this compound in animal studies?

Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish dose-response curves. Measure plasma/tissue concentrations via LC-MS and correlate with phenotypic outcomes (e.g., immune cell counts, metabolic flux analysis). Threshold effects can be identified using segmented regression analysis .

Q. How can researchers validate this compound's subcellular localization and its functional implications?

Subcellular fractionation followed by LC-MS/MS quantitation isolates organelle-specific localization. Fluorescence tagging (e.g., GFP fusion proteins) in live cells enables real-time tracking. Functional assays (e.g., mitochondrial respiration rates) in localized vs. global knockout models clarify compartment-specific roles .

Methodological & Analytical Considerations

Q. What are best practices for ensuring this compound's stability in long-term experiments?

Conduct stability studies under varying conditions (pH, temperature, light). Use cryopreservation (-80°C with desiccants) and periodic LC-MS validation to monitor degradation. Include internal standards (e.g., deuterated analogs) during sample preparation to correct for analyte loss .

Q. How should researchers address variability in this compound levels due to dietary factors?

Implement controlled feeding trials with standardized diets. Use metabarcoding to profile gut microbiota and correlate with this compound levels. Mixed-effects statistical models can account for inter-individual variability .

Q. What strategies enhance reproducibility in this compound studies?

- Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles.

- Publish detailed protocols (e.g., in supplemental materials) covering synthesis, dosing, and assay conditions.

- Use open-source tools like GNPS for metabolomic data sharing .

Data Interpretation & Reporting

Q. How can meta-analyses resolve discrepancies in this compound's reported biological effects?

Aggregate datasets from public repositories (e.g., MetaboLights) and apply heterogeneity tests (e.g., I² statistic). Stratify analysis by experimental design (e.g., in vitro vs. in vivo). Machine learning tools (e.g., Random Forest) can identify key variables (e.g., dosage, model system) driving divergent outcomes .

Q. What are the ethical considerations for this compound research involving animal models?

Follow ARRIVE guidelines for experimental design and reporting. Minimize animal numbers via power analysis and use non-invasive sampling (e.g., urine collection). Obtain approval from institutional animal care committees, citing alternatives like in silico modeling where feasible .

Tables for Key Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.